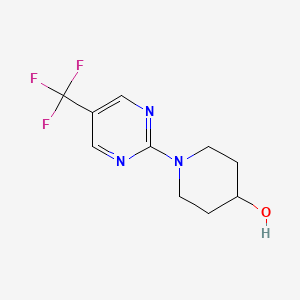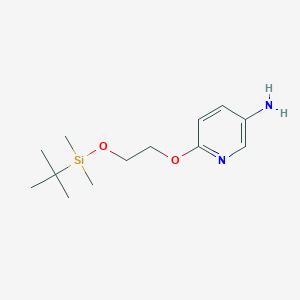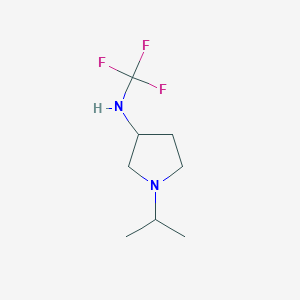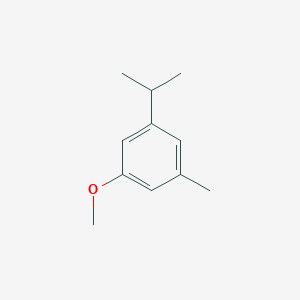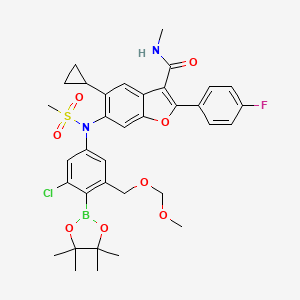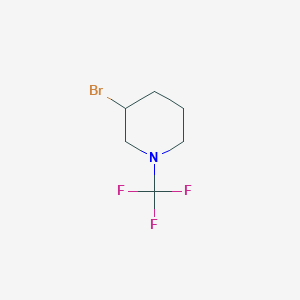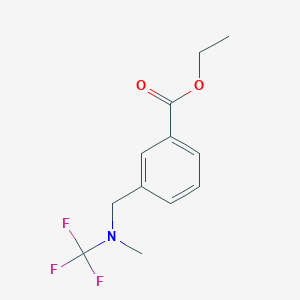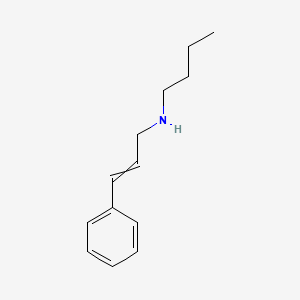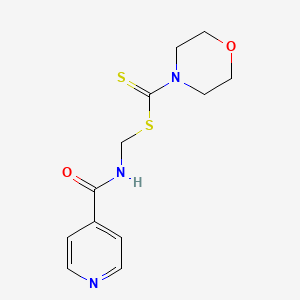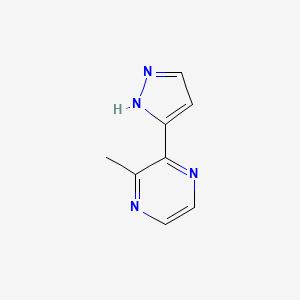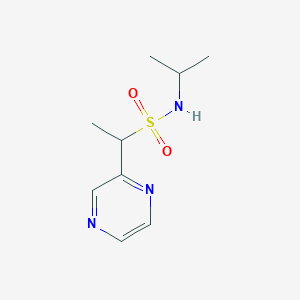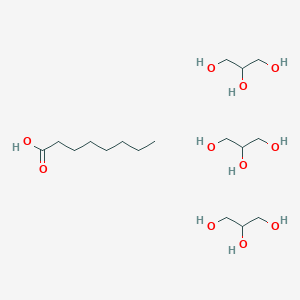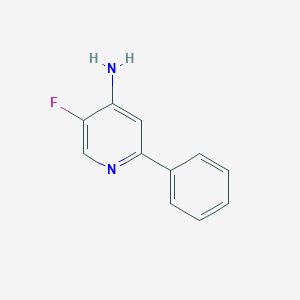
4-Amino-5-fluoro-2-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-phenyl-4-pyridinamine is a fluorinated aromatic compound that belongs to the class of fluoropyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-phenyl-4-pyridinamine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using robust and efficient fluorinating agents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and selectivity of the desired fluorinated products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-phenyl-4-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, amines, and biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-phenyl-4-pyridinamine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-phenyl-4-pyridinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards biological targets. This can lead to the inhibition of key enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-phenylpyridine
- 4-Fluoro-2-phenylpyridine
- 5-Fluoro-4N-phenyl-4-pyrimidineamine
Uniqueness
5-Fluoro-2-phenyl-4-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and phenyl groups on the pyridine ring enhances its stability and reactivity compared to other fluorinated pyridines .
Eigenschaften
CAS-Nummer |
1256785-02-0 |
|---|---|
Molekularformel |
C11H9FN2 |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
5-fluoro-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI-Schlüssel |
BVAPJKJFEDNLJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


